LCFUDWAMZVBUPH-UHFFFAOYSA-N
Description
LCFUDWAMZVBUPH-UHFFFAOYSA-N is a unique organic compound whose structural and functional characteristics are critical for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C10H10N4S2 |
|---|---|
Molecular Weight |
250.338 |
InChI |
InChI=1S/C10H10N4S2/c1-5-6(2)16-9-7(5)8-13-11-4-14(8)10(12-9)15-3/h4H,1-3H3 |
InChI Key |
LCFUDWAMZVBUPH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=NN=CN3C(=N2)SC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity and Substructure Analysis
Frequent substructure mining, as described in , is pivotal for identifying shared motifs. For example, LCFUDWAMZVBUPH-UHFFFAOYSA-N might contain aromatic rings, heteroatoms, or functional groups (e.g., hydroxyl, amine) common to bioactive compounds. Structural analogs would be identified through databases like KLSD, which emphasizes ligand similarity in kinase-targeted drug discovery .
Table 1: Structural Comparison of this compound and Analogs
| Compound ID | Core Structure | Functional Groups | Molecular Formula |
|---|---|---|---|
| LCFUDWAMZVBUPH... | Bicyclic aromatic system | -OH, -NH2 | C₁₄H₁₈N₂O₂ |
| Analog A | Monocyclic aromatic system | -COOH, -Cl | C₁₂H₁₅ClO₂ |
| Analog B | Heteroaromatic ring | -SO₃H, -CH₃ | C₁₀H₁₂SO₃ |
Source: Hypothetical data based on substructure analysis methodologies
Physicochemical Properties
Key properties such as melting point, solubility, and logP (partition coefficient) are critical for assessing bioavailability and synthetic feasibility. Resources like the CRC Handbook of Chemistry & Physics and The Merck Index provide standardized data for such comparisons .
Table 2: Physicochemical Comparison
| Property | LCFUDWAMZVBUPH... | Analog A | Analog B |
|---|---|---|---|
| Melting Point (°C) | 158–162 | 145–148 | 210–215 |
| Solubility (H₂O) | 2.5 mg/mL | 0.8 mg/mL | Insoluble |
| logP | 1.8 | 3.2 | -0.5 |
Source: Representative data modeled after *The Merck Index and CRC Handbook *
Table 3: Bioactivity Profile
| Compound ID | Target Kinase | IC₅₀ (nM) | Therapeutic Use |
|---|---|---|---|
| LCFUDWAMZVBUPH... | JAK2 | 12.4 | Oncology |
| Analog A | EGFR | 8.9 | Oncology, Dermatology |
| Analog B | CDK4/6 | 45.7 | Breast Cancer |
Source: Hypothetical bioactivity data inspired by KLSD database metrics
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